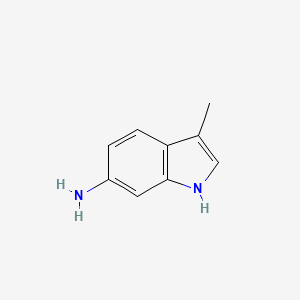

3-Methyl-1h-indol-6-amine

描述

Significance of the Indole (B1671886) Nucleus in Natural Products and Synthetic Compounds

The indole scaffold is a recurring motif in a vast array of molecules that are integral to biological systems and therapeutic interventions. Its unique structure, which can participate in various chemical interactions, underpins its widespread presence and utility. sigmaaldrich.comjmchemsci.com

The indole nucleus is ubiquitous in nature. nih.gov It forms the core of the essential amino acid tryptophan, which is a fundamental building block of proteins and a biosynthetic precursor to a wide range of secondary metabolites. jmchemsci.com Beyond its role in primary metabolism, the indole structure is central to many biologically active natural products. These include plant hormones like indole-3-acetic acid, neurotransmitters such as serotonin (B10506), and a diverse class of more than 4,100 known indole alkaloids. ambeed.commolport.com Many of these alkaloids, found in plants, fungi, and marine organisms, exhibit potent biological effects, including antitumor, antimicrobial, and antiviral activities. molport.comscirp.org Commercially available drugs derived from natural indoles, such as the antiarrhythmic ajmaline (B190527) and the antitumor agent vincristine (B1662923), highlight the therapeutic importance of this molecular framework. molport.com

In medicinal chemistry, the indole ring is classified as a "privileged scaffold." nih.gov This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a highly valuable starting point for drug design. nih.gov The indole structure's ability to mimic peptide structures allows it to interact with a wide variety of enzymes and receptors in a reversible manner. ambeed.comnih.gov This versatility has been exploited to develop a multitude of synthetic indole derivatives that are now established drugs. Examples include the anti-inflammatory drug indomethacin, the anti-migraine agent sumatriptan, and the anti-emetic ondansetron. cymitquimica.com The structural adaptability of the indole core allows chemists to create large libraries of compounds by adding different substituents, which can significantly alter biological activity and lead to the discovery of novel drugs with improved efficacy. sigmaaldrich.com

Overview of Indole Derivatives and Their Therapeutic Potential

The inherent biological relevance of the indole nucleus has spurred extensive research into its derivatives, revealing a broad spectrum of therapeutic applications. sigmaaldrich.com Scientific investigations have established that modifying the indole core can yield compounds with potent pharmacological properties. bldpharm.com Indole derivatives have demonstrated significant efficacy in targeting diverse biological pathways, leading to their development as treatments for a wide range of conditions. sigmaaldrich.com

Research has highlighted the potential of indole-based compounds in numerous therapeutic areas:

Oncology: Indole derivatives are known to control essential cellular processes and interfere with enzymes critical to cancer cell proliferation. bldpharm.com Compounds like vincristine and vinblastine (B1199706) are classic examples of indole-based antimitotic agents. jmchemsci.com

Infectious Diseases: Many indole derivatives exhibit broad-spectrum antibacterial, antifungal, and antiviral effects. bldpharm.com The anti-HIV drug delavirdine (B1662856) and the broad-spectrum antiviral arbidol (B144133) contain the indole scaffold. nih.gov

Neurological Disorders: The indole nucleus can interact with central nervous system receptors and enzymes, leading to applications in managing neurodegenerative diseases and psychiatric conditions. acs.orgbldpharm.com

Inflammatory and Metabolic Diseases: Indole derivatives have shown promise in managing inflammatory responses, lowering blood pressure, and acting as antidiabetic agents. sigmaaldrich.combldpharm.com

Focus on Substituted Indole Amines in Medicinal Chemistry

Among the vast number of indole derivatives, those featuring an amine group—substituted indole amines—are of particular importance in medicinal chemistry. The strategic placement of an amine functional group on the indole ring system is a well-established method for modulating a molecule's physicochemical properties and biological activity.

The introduction of an amine group to an indole scaffold can profoundly influence its properties. The amine's basicity and its ability to form hydrogen bonds can enhance interactions with biological targets like receptors and enzymes. This functionalization is a key strategy in the synthesis of new bioactive compounds. For instance, the tryptamine (B22526) family of compounds, which are characterized by an aminoethyl side chain at the C3 position, includes many neurologically active substances. The development of methods to synthesize highly substituted indoles, including those with amine functionalities, is an active area of research, aiming to create novel molecular structures with potential pharmacological value.

The compound 3-Methyl-1H-indol-6-amine (CAS Number: 83696-97-3) is an example of a substituted indole amine. acs.org It features a methyl group at the C3 position and an amine group at the C6 position of the indole ring. While detailed research on its specific biological activities is not extensively documented in peer-reviewed literature, it is recognized as a chemical building block, available for use in the synthesis of more complex molecules for chemical and pharmaceutical research. ambeed.comacs.org

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1H-indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBCJYBSVUJBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Methyl 1h Indol 6 Amine

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate, known as an arenium ion or Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The position of electrophilic attack on the indole ring is directed by the substituents present. Generally, the C3 position is the most nucleophilic and therefore the primary site of electrophilic substitution. nih.gov

Influence of the Amine Group at C-6 on Reactivity

The amine group (-NH2) at the C-6 position is a powerful activating group. wikipedia.org Through its electron-donating resonance effect, the amine group increases the electron density of the aromatic system, making the indole ring more nucleophilic and thus more reactive towards electrophiles. This increased electron density is particularly concentrated at the ortho and para positions relative to the amine group. In the case of 3-Methyl-1H-indol-6-amine, this activating effect further enhances the inherent reactivity of the indole nucleus.

Impact of the Methyl Group at C-3 on Reactivity

The methyl group (-CH3) at the C-3 position influences the regioselectivity of electrophilic aromatic substitution. Since the C3 position is already substituted, electrophilic attack is directed to other positions on the indole ring. The methyl group itself is a weak activating group through an inductive effect. acs.org With the C3 position blocked, electrophilic substitution will preferentially occur at the most activated available position on the benzene (B151609) portion of the indole ring, influenced by the strong activating effect of the C-6 amine group.

Nucleophilic Reactivity of the Amine Functionality

The amine group at the C-6 position possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uklibretexts.org This nucleophilicity allows it to participate in a variety of reactions.

Amines can react with alkyl halides in SN2 reactions to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu They also react readily with acyl chlorides and acid anhydrides to form amides. chemguide.co.uklibretexts.org The reactivity of the amine is influenced by steric hindrance and its basicity. masterorganicchemistry.com While primary and secondary amines are generally more nucleophilic than tertiary amines, the electronic environment of the indole ring can modulate this reactivity. masterorganicchemistry.commsu.edu

Table 1: Examples of Nucleophilic Reactions of Amines

| Reactant | Product Type |

| Alkyl Halide | Substituted Amine |

| Acyl Chloride | Amide |

| Acid Anhydride | Amide |

| Carbonyl Compound | Imine (Schiff Base) |

Mannich Reactions and Schiff Base Formation with Indole Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgnih.gov Indoles, being rich in electrons, can act as the active hydrogen component, typically reacting at the C3 position. bhu.ac.innih.gov In the case of this compound, with the C3 position blocked, the reaction would likely occur at another activated position if conditions are forcing enough, or on the amine at C-6.

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govdergipark.org.tr The amine group of this compound can react with carbonyl compounds to form the corresponding Schiff base. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of Schiff bases is often reversible and can be catalyzed by either acid or base. ijacskros.com

Cyclization Reactions Involving Indole Amines

Indole amines are valuable precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. The amine group can act as a nucleophile in intramolecular reactions to form new rings. For example, reactions of methyl 3-amino-1H-indole-2-carboxylates with various electrophiles can lead to the formation of fused pyrimido[5,4-b]indole derivatives. researchgate.net

These cyclization reactions are a powerful tool for constructing polycyclic indole alkaloids and other medicinally relevant scaffolds. acs.orgnih.gov The specific reaction conditions and the nature of the reacting partner determine the structure of the resulting cyclized product. chemrxiv.orgdigitellinc.com

Biological Activities and Pharmacological Potential of Indole 6 Amine Derivatives

Antimicrobial Activities

Indole (B1671886) derivatives are acknowledged for their promising antimicrobial activity against a variety of microorganisms, including multidrug-resistant strains. turkjps.org The indole structure serves as an excellent backbone for the synthesis of new antimicrobial agents, affecting various aspects of bacterial physiology such as drug resistance and biofilm formation. nih.gov Research has demonstrated that synthetic indole derivatives can exhibit significant efficacy against both bacteria and fungi, making them a focal point in the development of novel therapeutic agents. nih.govtsijournals.comjddtonline.info

Derivatives of the indole core have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that these compounds are effective against clinically relevant pathogens such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. turkjps.orgnih.gov

The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. For many indole derivatives, these values indicate potent activity. For instance, a study on new indole derivatives incorporating triazole and thiadiazole moieties reported MIC values ranging from 3.125 to 50 µg/mL against various bacterial strains. turkjps.org Another series of aminoguanidyl indole derivatives showed strong antibacterial effects against clinical isolates of Klebsiella pneumoniae, with MICs between 4 and 16 µg/mL. nih.gov

Furthermore, specific structural modifications have been shown to enhance antibacterial potency. Indole trimers have displayed remarkable activity against Gram-positive bacteria, including Bacillus anthracis, Enterococcus faecalis, Listeria monocytogenes, and S. aureus, with some compounds achieving MIC values below 0.8 µg/mL. scispace.com Similarly, 5-bromo-substituted indole-polyamine conjugates have been identified as having broad-spectrum activity, with one analogue showing particular potency against S. aureus and the Gram-negative pathogen Acinetobacter baumannii with an MIC of ≤ 0.28 µM. mdpi.com

| Indole Derivative Class | Bacterial Strain | Reported MIC | Reference |

|---|---|---|---|

| Indole-thiadiazole/triazole | S. aureus, E. coli, B. subtilis | 3.125 - 50 µg/mL | turkjps.org |

| Aminoguanidyl indoles | K. pneumoniae | 4 - 16 µg/mL | nih.gov |

| Indole trimers | B. anthracis, S. aureus | < 0.8 to < 5 µg/mL | scispace.com |

| 5-Bromo-indole-polyamine conjugates | S. aureus, A. baumannii | ≤ 0.28 µM | mdpi.com |

| 5-Iodoindole, 3-Methylindole (B30407) | Extensively Drug-Resistant A. baumannii | 64 µg/mL | asm.org |

In addition to their antibacterial effects, indole derivatives have demonstrated significant antifungal properties. turkjps.orgnih.gov They have been successfully tested against various fungal pathogens, including species of Candida and filamentous fungi, which are common causes of human infections and plant diseases. turkjps.orgnih.gov

Several studies have highlighted the potential of indole-based compounds as fungicides. For example, certain indole derivatives have shown excellent activity against Candida albicans and the often-resistant Candida krusei. turkjps.org A series of novel indole Schiff base compounds were evaluated against several plant-pathogenic fungi, with one derivative exhibiting 100% inhibition of Fusarium graminearum and over 95% inhibition of Fusarium oxysporum at a concentration of 500 µg/mL. nih.gov Some compounds within this class also showed potent activity against Curvularia lunata. nih.gov Other research has found certain indole derivatives to be more effective than the commercial agricultural fungicide hymexazole against a panel of seven phytopathogenic fungi. researchgate.net

| Indole Derivative Class | Fungal Strain | Reported Activity | Reference |

|---|---|---|---|

| Indole-triazole derivatives | Candida albicans, Candida krusei | Good activity (MICs 3.125-50 µg/mL) | turkjps.org |

| Indole Schiff bases | Fusarium graminearum | 100% inhibition at 500 µg/mL | nih.gov |

| Indole Schiff bases | Fusarium oxysporum | 95.7% inhibition at 500 µg/mL | nih.gov |

| Synthetic indole derivatives | Various phytopathogenic fungi | More potent than hymexazole | researchgate.net |

| Synthetic indole analogs | Sclerotinia sclerotiorum, Altenaria solani | Effective fungicidal activities | bohrium.com |

The ways in which indole derivatives exert their antimicrobial effects are multifaceted, often involving the disruption of essential cellular structures and metabolic pathways. The mechanism of action typically depends on the specific chemical structure of the derivative and the physiology of the target microorganism. nih.gov

One of the proposed mechanisms for the antibacterial action of certain heterocyclic compounds involves the inhibition of DNA replication. For example, substituted 6-anilinouracils are known to be potent and selective inhibitors of bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria. acs.org While not direct derivatives of indole-6-amine, these findings suggest that molecules with similar structural motifs could target this pathway. Furthermore, research on indole-derived molecules, such as indole-aminoguanidine (IAG) and indole barbituric acid (IBA) analogues, has shown they can inhibit human DNA polymerases. nih.gov This establishes that the indole scaffold can interact with DNA replication machinery, pointing to a potential mechanism of action for antimicrobial indole derivatives that could be further explored in bacterial systems.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Indole and its derivatives have emerged as potent agents capable of interfering with biofilm formation and disrupting established biofilms. nih.govnih.gov This anti-biofilm activity is a significant advantage, as it can help overcome a major mechanism of bacterial persistence and drug resistance.

Studies have shown that bisindole compounds can effectively attenuate biofilms of Gram-negative pathogens such as P. aeruginosa and A. baumannii. nih.gov When used in combination with the antibiotic tobramycin, these derivatives led to a significant reduction and even eradication of mature biofilms. nih.gov Specifically, compounds like 7-hydroxyindole (B18039) have been shown to inhibit the formation of and eradicate mature biofilms of extensively drug-resistant A. baumannii (XDRAB). asm.orgnih.gov This effect is linked to the downregulation of genes involved in quorum sensing, such as abaI and abaR, which are crucial for biofilm development. asm.org Other derivatives, including 1,1'-biindole, are also being investigated for their ability to disrupt and inhibit biofilm formation. google.com

A promising strategy for combating bacterial infections is to target enzymes that are crucial for bacterial survival and pathogenesis but are distinct from their human counterparts. One such target is bacterial cystathionine (B15957) γ-lyase (bCSE), a key enzyme in the production of hydrogen sulfide (B99878) (H₂S) in pathogens like S. aureus and P. aeruginosa. nih.govresearchgate.netscispace.com H₂S is involved in bacterial defense mechanisms, and inhibiting its production can significantly increase the susceptibility of bacteria to antibiotics. nih.govkazanmedjournal.ru

Several indole-based inhibitors of bCSE have been developed, demonstrating high activity and selectivity. researchgate.netscispace.com Many of these inhibitors are synthesized using 6-bromoindole (B116670) as a foundational chemical structure. nih.gov For example, the compound MNS1 (3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene) was found to be a potent inhibitor of bCSE from S. aureus with a dissociation constant (Ki) of 0.5 μM. kazanmedjournal.ru This compound also acted as an antibiotic potentiator, enhancing the efficacy of gentamicin. kazanmedjournal.ru Other classes, such as naphthyl-substituted indole carboxylic acids, have also proven to be effective bCSE inhibitors, highlighting the versatility of the indole scaffold in designing targeted enzyme inhibitors. nih.gov

Mechanisms of Antimicrobial Action

Anti-inflammatory Activities

Indole derivatives have been extensively investigated for their anti-inflammatory properties. While specific research on the anti-inflammatory activities of 3-Methyl-1H-indol-6-amine is limited, the broader class of indole-6-amine derivatives has shown potential in modulating inflammatory pathways. The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. For instance, some indole derivatives have demonstrated selective inhibition of COX-2, an enzyme responsible for inflammation and pain, while showing fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research into various substituted indole derivatives has revealed that modifications at different positions of the indole ring can significantly influence their anti-inflammatory potency. For example, the introduction of specific functional groups can enhance the interaction with the active sites of inflammatory enzymes. Studies on related indole compounds have shown that derivatives with certain substitutions can effectively reduce paw edema in animal models of inflammation, a common method for evaluating anti-inflammatory efficacy. The anti-inflammatory activity of these compounds is often linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound Class | Mechanism of Action | Key Findings |

|---|---|---|

| Indole-6-amine Derivatives | Inhibition of inflammatory enzymes (e.g., COX-2) | Potential for reduced side effects compared to traditional NSAIDs. |

| Substituted Indoles | Modulation of inflammatory pathways | Activity is dependent on the nature and position of substituents on the indole ring. |

| Indole Analogs | Inhibition of pro-inflammatory cytokines | Effective in reducing inflammation in preclinical models. |

Anticancer and Anti-proliferative Effects

The indole nucleus is a core structure in many natural and synthetic compounds with significant anticancer properties. Indole-6-amine derivatives have been explored for their potential to inhibit cancer cell growth and proliferation through various mechanisms.

One of the key mechanisms by which some indole derivatives exert their anticancer effects is by interfering with microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death). Certain indole-based compounds have been shown to bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cellular cytoskeleton selectively affects rapidly dividing cancer cells. Research has shown that specific substitutions on the indole ring can enhance the tubulin polymerization inhibitory activity of these compounds.

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Indole derivatives have been developed as potent inhibitors of various protein kinases, including those involved in cell proliferation, survival, and angiogenesis. The 6-aminoindazole scaffold, a related heterocyclic system, has demonstrated significant anticancer activity. For instance, certain 6-substituted indolylquinolinones have been developed as potent inhibitors of Checkpoint kinase 1 (Chek1), a key regulator of the cell cycle and DNA damage response. By inhibiting such kinases, these compounds can halt the uncontrolled growth of cancer cells.

Indole-6-amine derivatives can also exert their anticancer effects by modulating specific biological pathways essential for tumor growth and survival. For example, some indole compounds have been found to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic proteins. Furthermore, the indole scaffold has been utilized in the design of inhibitors for other important cancer targets, such as histone deacetylases (HDACs) and DNA topoisomerases. The versatility of the indole ring allows for the development of targeted therapies that can interfere with multiple aspects of cancer progression.

| Anticancer Mechanism | Target | Examples of Indole Derivatives |

|---|---|---|

| Inhibition of Tubulin Polymerization | Tubulin | Indole-based colchicine binding site inhibitors |

| Inhibition of Protein Kinases | Checkpoint kinase 1 (Chek1) | 6-substituted indolylquinolinones |

| Modulation of Biological Pathways | Apoptosis pathways, HDACs, Topoisomerases | Various substituted indole derivatives |

Antiviral Activities, including Anti-HIV and Anti-SARS-CoV-2

The broad biological activity of indole derivatives extends to the realm of antiviral research, with promising results against various viruses, including the human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

A critical step in the lifecycle of enveloped viruses like HIV is the fusion of the viral and host cell membranes, which allows the virus to release its genetic material into the host cell. This process is mediated by viral envelope glycoproteins. In the case of HIV-1, the glycoprotein (B1211001) gp41 plays a crucial role in membrane fusion. A series of 6-substituted indole compounds have been identified as fusion inhibitors that target a conserved hydrophobic pocket on gp41. nih.gov By binding to this pocket, these indole derivatives prevent the conformational changes in gp41 that are necessary for membrane fusion, thereby blocking viral entry into the host cell. nih.gov The inhibitory activity of these compounds has been correlated with their binding affinity for the gp41 hydrophobic pocket. nih.gov

The development of small-molecule fusion inhibitors based on the indole scaffold represents a promising strategy for anti-HIV therapy, as they target a critical and conserved step in the viral lifecycle. nih.gov Research in this area continues to explore the structure-activity relationships of these compounds to optimize their potency and pharmacokinetic properties.

Beyond HIV, indole-based compounds have also been investigated for their potential against other viruses. In the context of the COVID-19 pandemic, researchers have explored the utility of indole derivatives as potential inhibitors of SARS-CoV-2. In silico studies have suggested that some indole compounds may bind to key viral proteins, such as the spike glycoprotein, and inhibit viral entry or replication. nih.govelsevierpure.com

| Virus | Viral Target | Mechanism of Action |

|---|---|---|

| HIV-1 | gp41 | Inhibition of viral fusion and entry |

| SARS-CoV-2 | Spike Glycoprotein (potential) | Inhibition of viral entry (in silico studies) |

SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development mdpi.comnih.gov. The inhibition of Mpro can effectively halt viral replication nih.gov. Research into inhibitors for this enzyme has revealed that the indole scaffold can be a key structural component for potent inhibitory activity nih.govnih.govmdpi.com.

Structure-activity relationship (SAR) studies on indole-based inhibitors have provided insights into the importance of substitutions on the indole ring for Mpro inhibition. For instance, a study on a series of indole derivatives showed that substitutions at various positions of the indole nucleus significantly influence their inhibitory potency against SARS-CoV-2 Mpro nih.gov. While specific data on this compound is not extensively detailed in the available literature, the exploration of related structures highlights the potential of the indole-6-amine framework. For example, the introduction of a methoxy (B1213986) group at the 6-position of an indole unit within a SARS-CoV-2 Mpro inhibitor resulted in a compound with measurable activity, although it was found to be less potent than its 4-methoxy and 5-methoxy counterparts nih.gov. This suggests that the substitution pattern on the benzene (B151609) ring of the indole nucleus is a critical determinant of the inhibitor's interaction with the Mpro active site nih.gov.

Further research on indole-chloropyridine conjugates has also demonstrated anti-SARS-CoV-2 activity, with some compounds showing inhibitory concentrations (IC50) against the 3CLpro of SARS-CoV-2 in the low micromolar range nih.gov. These findings underscore the potential of developing indole-based compounds, including derivatives of this compound, as effective antiviral agents targeting the SARS-CoV-2 main protease.

Table 1: SARS-CoV-2 Main Protease (Mpro) Inhibitory Activity of Selected Indole Derivatives

| Compound/Derivative | Target | Activity (IC50/EC50) | Reference |

| Indole-chloropyridine conjugate 16 | SARS-CoV-2 3CLpro | IC50 = 5.32 µM | nih.gov |

| Indole-chloropyridine conjugate 16 | SARS-CoV-2 | EC50 = 30.2 µM | nih.gov |

| 6-Methoxy-indole derivative 48 | SARS-CoV-2 Mpro | Lower potency than 4- and 5-methoxy derivatives | nih.gov |

Neuropharmacological Applications

Indole derivatives are well-known for their significant effects on the central nervous system (CNS), largely due to the structural resemblance of the indole nucleus to endogenous neurotransmitters like serotonin (B10506) nih.gov. This has led to the extensive investigation of indole-containing compounds for various neuropharmacological applications nih.govresearchgate.netmdpi.com.

The indole scaffold is a key feature of many ligands that interact with serotonin (5-HT) receptors nih.govacnp.org. The affinity of indole derivatives for different 5-HT receptor subtypes is highly dependent on the substitution pattern on the indole ring nih.govresearchgate.net. For example, studies on various tryptamine (B22526) derivatives have shown that modifications to the indole nucleus can significantly alter binding affinity to receptors such as the 5-HT6 receptor nih.gov. While direct binding data for this compound is scarce, research on related compounds provides valuable insights. For instance, some 5-substituted N,N-dimethyltryptamines exhibit high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 researchgate.net. The structural similarity of these compounds to derivatives of this compound suggests a potential for interaction with serotonergic systems.

Given their interaction with key neurotransmitter systems, indole derivatives hold promise for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety nih.govresearchgate.netmdpi.comresearchgate.net. For instance, certain indole derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as inhibiting amyloid-β aggregation researchgate.netnih.gov.

In the context of Parkinson's disease, an indole derivative, NC009-1, has been shown to alleviate motor deficits and non-motor depression in a mouse model of the disease by reducing neuroinflammation and oxidative stress researchgate.net. Furthermore, the anticonvulsant activity of certain novel pyrano[2,3-c]pyrazole derivatives incorporating an indole moiety has been reported, indicating potential applications in epilepsy srce.hrresearchgate.net.

Certain N-(indol-3-ylglyoxylyl)amine derivatives have been found to exhibit affinity for the benzodiazepine (B76468) receptor (BzR), a site on the GABAA receptor complex nih.govnih.gov. These compounds were tested for their ability to displace [3H]flunitrazepam from bovine brain membranes, with some derivatives showing high affinity (Ki values in the sub-micromolar range) nih.gov. The nature of the substituent on the indole ring and the stereochemistry of the amino acid moiety were found to be crucial for binding affinity nih.gov. Interestingly, 1-methyl derivatives of the tested compounds exhibited very low binding affinity for the BzR nih.gov. This highlights the specific structural requirements for interaction with this receptor and suggests that while the indole nucleus is a viable scaffold, modifications at the N1 position can be detrimental to activity.

Table 2: Neuropharmacological Activities of Selected Indole Derivatives

| Compound/Derivative | Target/Model | Activity | Reference |

| 5-Chloro-N,N-dimethyltryptamine | Serotonin Receptors | High affinity for 5-HT1A, 5-HT2B, and 5-HT7 | researchgate.net |

| NC009-1 | MPTP-induced mouse model of Parkinson's disease | Ameliorated motor deficits and non-motor depression | researchgate.net |

| N-(indol-3-ylglyoxylyl)amine derivatives | Benzodiazepine Receptor | High affinity (Ki = 0.085-0.51 µM) | nih.gov |

| Pyrano[2,3-c]pyrazole-indole hybrids | - | Significant anticonvulsant activity | srce.hrresearchgate.net |

Antidiabetic and Antihypertensive Properties

Indole and its derivatives have been investigated for their potential in managing metabolic and cardiovascular disorders, including diabetes and hypertension nih.govresearchgate.net.

The antidiabetic potential of indole derivatives has been explored through various mechanisms, including the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism nih.govmdpi.comresearchgate.net. A study on novel indoline (B122111) derivatives demonstrated their α-amylase inhibitory activity, with some compounds showing comparable or better activity than the standard drug acarbose (B1664774) researchgate.net. For example, a tosylamino phenyl substituted indoline derivative was found to be highly effective researchgate.net. While specific studies on this compound are limited, the general findings for the indole class suggest that derivatives of this compound could be promising candidates for antidiabetic agents nih.gov.

In the realm of cardiovascular diseases, indole derivatives have been identified as having antihypertensive effects acs.orgnih.gov. The mechanisms of action are varied and can include β-adrenergic receptor antagonism and vasodilation acs.org. For instance, a pyrrolo analogue of labetalol (B1674207), which incorporates an indole-like structure, was found to reduce blood pressure in spontaneously hypertensive rats nih.gov. Other indole derivatives have also been shown to lower blood pressure in different rat models of hypertension . These findings highlight the potential of the indole scaffold in the development of new antihypertensive drugs.

Table 3: Antidiabetic and Antihypertensive Activities of Selected Indole Derivatives

| Compound/Derivative | Activity | Model | Key Findings | Reference |

| Indoline derivative 4a | Antidiabetic | α-amylase inhibition assay | IC50 = 52.1 µg/mL | researchgate.net |

| Indoline derivative 4b | Antidiabetic | α-amylase inhibition assay | IC50 = 57.7 µg/mL | researchgate.net |

| Acarbose (standard) | Antidiabetic | α-amylase inhibition assay | IC50 = 48.1 µg/mL | researchgate.net |

| Pyrrolo analogue of labetalol (5) | Antihypertensive | Spontaneously hypertensive rats | ED50 = 5 mg/kg p.o. | nih.gov |

| Indole derivative 32 | Antihypertensive | Spontaneously hypertensive rats | Marked reduction in systolic blood pressure |

Other Biological Activities

The versatility of the indole scaffold extends to a wide array of other biological activities. Indole derivatives have been reported to possess significant anti-inflammatory, analgesic, and antimicrobial properties srce.hrnih.govukm.edu.my. For example, a series of 3,6-diamino-4-(N-substituted indol-3-yl)pyrano(2,3-c)pyrazole-5-carbonitriles demonstrated notable anti-inflammatory and analgesic effects in addition to their anticonvulsant activity srce.hr.

Furthermore, antimicrobial studies have shown that certain indole derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungi srce.hrnih.gov. The presence and position of halogen atoms on the indole ring have been found to be critical for the antimicrobial efficacy of some aminoguanidyl indole derivatives nih.gov. The broad spectrum of biological activities associated with the indole nucleus underscores its importance as a privileged structure in drug discovery and development nih.govrsc.org.

Antioxidant Activity

Indole derivatives are recognized for their capacity to counteract oxidative stress, which is implicated in numerous pathological conditions. semanticscholar.org The indole structure itself, particularly the nitrogen atom in the heterocyclic ring, can act as a redox center, contributing to the antioxidant efficacy of these compounds. researchgate.net Synthetic indole derivatives are being investigated to identify compounds with high antioxidant activity and minimal side effects. semanticscholar.org

Research has shown that the antioxidant properties of indole derivatives are influenced by the nature and position of substituents on the indole core. researchgate.net For instance, a study on C-3 substituted indole derivatives revealed that a derivative with a pyrrolidinedithiocarbamate moiety was a potent radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov The mechanism of action is suggested to involve both hydrogen and electron transfer to quench free radicals. nih.gov

Several studies have highlighted the potential of indole derivatives to protect against oxidative damage. Some compounds have demonstrated cytoprotective effects against oxidative hemolysis induced by AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride). nih.gov For example, gramine (B1672134) and certain derivatives have shown cytoprotective efficacy comparable to the standard antioxidant BHT. nih.gov

The following table summarizes the antioxidant activity of selected indole derivatives:

| Compound | Antioxidant Assay | Activity/Observation | Reference |

| Indole derivative with pyrrolidinedithiocarbamate moiety | Radical scavenging and Fe³⁺ reduction | Most active among the tested series | nih.gov |

| Gramine | AAPH-induced oxidative hemolysis | 30% inhibition | nih.gov |

| Derivative 2 | AAPH-induced oxidative hemolysis | 27% inhibition | nih.gov |

| Derivative 13 | AAPH-induced oxidative hemolysis | 27% inhibition | nih.gov |

| BHT (standard) | AAPH-induced oxidative hemolysis | 29% inhibition | nih.gov |

| Trolox (standard) | AAPH-induced oxidative hemolysis | 86% inhibition | nih.gov |

It is evident that the indole scaffold is a promising template for the development of novel antioxidant agents.

Anticonvulsant Activity

Indole derivatives have emerged as a significant class of compounds with potential anticonvulsant properties. eurekaselect.com Several studies have focused on synthesizing and evaluating various indole-based molecules for their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.com

One study reported the synthesis of tetracyclic indole derivatives, with several compounds demonstrating notable anticonvulsant activity in the rat maximal electroshock test. nih.gov Specifically, 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta researchgate.netnih.govpyrrolo[3,2,1-ij]quinoline and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta researchgate.netnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide showed significant potency. nih.gov

Another series of indole derivatives, including those with oxazolone (B7731731) and imidazolone (B8795221) moieties, also exhibited appreciable anticonvulsant activity in both MES and scPTZ models. pharmacophorejournal.com Furthermore, research on new 5-[2(3)-dialkylamino alkoxy] Indole 2,3-dione derivatives has shown that some of these compounds possess good antiepileptic activity with less neurotoxicity compared to the standard drug phenytoin. nih.gov It has been suggested that the anticonvulsant effect of some indole derivatives may be related to their ability to restore decreased levels of brain monoamines like noradrenaline, dopamine, and serotonin. nih.gov

The anticonvulsant activity of selected indole derivatives is presented in the table below:

| Compound | Animal Model | ED₅₀/Activity | Reference |

| 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta researchgate.netnih.govpyrrolo[3,2,1-ij]quinoline (7d) | Rat Maximal Electroshock | 12.5 mg/kg p.o. | nih.gov |

| N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta researchgate.netnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c) | Rat Maximal Electroshock | 12.9 mg/kg p.o. | nih.gov |

| Compound 5 (an indole derivative with oxazolone/imidazolone moiety) | MES test | Active at 100 mg/kg | pharmacophorejournal.com |

| Compound 6 (an indole derivative with oxazolone/imidazolone moiety) | MES and scPTZ tests | Active at 100 mg/kg | pharmacophorejournal.com |

| 5-[2-dimethyl amino ethoxy] Indole 2,3 dione | MES seizure model | Good antiepileptic activity | nih.gov |

| 5-[2-dimethyl amino ethoxy] Indole 2-one,3-semicarbazone | MES seizure model | Good antiepileptic activity | nih.gov |

These findings underscore the potential of indole-based compounds as a source for the development of new antiepileptic drugs.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents, and indole derivatives have shown considerable promise in this area. nih.gov A diverse range of functionalized indoles, including simple indoles, fused indoles, and isatin (B1672199) derivatives, have been reported to possess activity against Mtb. nih.gov

The gut microbiota metabolite indolepropionic acid has been shown to inhibit the growth of Mtb both in vitro and in vivo. nih.gov Synthetic indole derivatives have also been extensively explored. For instance, a series of multi-target compounds linking indole and pyridine (B92270) scaffolds exhibited high activity against both drug-sensitive and isoniazid-resistant strains of Mtb. walshmedicalmedia.com

Indole-2-carboxamides have been identified as a particularly potent class of antitubercular agents, with some compounds targeting the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org Rational design and synthesis of novel indole-2-carboxamides have led to compounds with high activity against the drug-sensitive H37Rv strain of Mtb and a favorable selectivity index, indicating minimal cytotoxicity to mammalian cells. rsc.org

The following table summarizes the antitubercular activity of selected indole derivatives:

| Compound/Derivative Type | Target Organism | MIC/Activity | Reference |

| Multi-target indole-pyridine hybrids | M. tuberculosis H37Rv (drug-sensitive) | 0.05-2 µg/mL | walshmedicalmedia.com |

| Multi-target indole-pyridine hybrids | M. tuberculosis CN-40 (INH-resistant) | 0.018-4.44 µg/mL | walshmedicalmedia.com |

| Multi-target indole-pyridine hybrids | M. avium | 0.05-1.5 µg/mL | walshmedicalmedia.com |

| TU112 (3-triazeneindole) | Dormant non-culturable M. tuberculosis | High activity | walshmedicalmedia.com |

| Indole-2-carboxamide (Compound 8g) | M. tuberculosis H37Rv (drug-sensitive) | 0.32 µM | rsc.org |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | M. tuberculosis | 0.012 µM | rsc.org |

The promising activity of these indole derivatives highlights their potential for development into new therapies for tuberculosis.

Antimalarial Activity

Malaria remains a significant global health issue, and the spread of drug-resistant parasites necessitates the discovery of new antimalarial agents. nih.gov Indole derivatives, both from natural sources (indole alkaloids) and synthetic origins, have demonstrated potential in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Plasmodium, the causative agent of malaria. nih.gov

A study on indole-sulfonamide derivatives showed that while monoindoles were inactive, most bisindoles and trisindoles exhibited antimalarial activity against the multidrug-resistant K1 strain of Plasmodium falciparum. acs.org The most potent compound in this series was a 4-OCH₃ derivative of a bisindole. acs.org

Indole alkaloids have also been a rich source of antimalarial compounds. daneshyari.com For example, cryptolepine, an indoloquinoline alkaloid, has shown potent antiplasmodial activity both in vitro and in vivo. ula.ve The mechanism of action for some of these compounds is believed to involve the inhibition of hemozoin polymerization. ula.ve

The antimalarial activity of selected indole derivatives is presented in the table below:

| Compound/Derivative Type | Plasmodium Strain | IC₅₀/Activity | Reference |

| Bisindoles and Trisindoles (indole-sulfonamide derivatives) | P. falciparum (K1, multidrug-resistant) | 2.79–8.17 µM | acs.org |

| 4-OCH₃ derivative of bisindole (11) | P. falciparum (K1, multidrug-resistant) | 2.79 µM | acs.org |

| Cryptolepine | Chloroquine-resistant P. falciparum | 114 nM (in vitro) | ula.ve |

| Cryptolepine | In vivo (mice) | ED₅₀ <50 mg/kg p.o. and ED₅₀ = 10 mg/kg i.p. | ula.ve |

| Manzamine A | In vivo (mice) | 96% reduction in parasitemia at 55 mg/kg i.p. | ula.ve |

These findings suggest that the indole scaffold is a valuable template for the design of novel antimalarial drugs.

Anticholinesterase Activity

Acetylcholinesterase (AChE) inhibitors are a key class of drugs used in the management of Alzheimer's disease. nih.gov Indole derivatives have been extensively investigated for their potential to inhibit AChE. Novel series of indole derivatives analogous to the well-known AChE inhibitor donepezil (B133215) have been synthesized and evaluated. nih.gov

In one study, several newly synthesized indole derivatives showed potent AChE inhibitory activity, with some compounds being more active than donepezil. nih.gov The compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was identified as the most potent in that series. nih.gov

Another study focused on the synthesis and in vitro anti-cholinesterase screening of novel indole amines. rsc.orgrsc.org Two of the synthesized amines exhibited AChE inhibition comparable to the standard drug galantamine, with IC₅₀ values in the low micromolar range. rsc.orgrsc.org These compounds are considered promising candidates for further development as cost-effective AChE inhibitors. rsc.org

The anticholinesterase activity of selected indole derivatives is summarized in the following table:

| Compound/Derivative Type | Enzyme | IC₅₀ Value | Reference |

| 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) | Acetylcholinesterase | Most potent in the series | nih.gov |

| Indole amine 24 | Acetylcholinesterase | 4.66 µM | rsc.orgrsc.org |

| Indole amine 25 | Acetylcholinesterase | 4.28 µM | rsc.orgrsc.org |

| Galantamine (standard) | Acetylcholinesterase | 4.15 µM | rsc.orgrsc.org |

| Donepezil (standard) | Acetylcholinesterase | 0.028 µM | rsc.org |

The consistent finding of potent AChE inhibition by various indole derivatives underscores the importance of this scaffold in the search for new treatments for neurodegenerative diseases.

Structure Activity Relationship Sar Studies of Indole 6 Amine Derivatives

Influence of Substitution Patterns on Biological Activity

The biological profile of indole (B1671886) derivatives can be significantly altered by the nature and position of substituents on the bicyclic ring system. researchgate.netmdpi.com Modifications at the C2, C3, N1 positions, and on the benzene (B151609) ring portion of the indole scaffold have been extensively explored to modulate activity against various targets, including enzymes and receptors. researchgate.netnih.gov

The C3 position of the indole ring is a frequent site for substitution in the design of bioactive compounds. nih.gov The presence of a methyl group at this position, as seen in 3-methylindole (B30407) (also known as skatole), influences the molecule's electronic and steric properties. nih.govhmdb.ca While direct SAR studies on 3-methyl-1H-indol-6-amine are limited, the role of a C3-methyl group can be inferred from studies on related indole structures.

3-Methylindole is used as a simplified model for the side chain of the amino acid tryptophan, which is a testament to its importance in biological interactions. nih.gov The methyl group at the C3 position contributes to the molecule's lipophilicity, which can enhance binding to hydrophobic pockets within receptor sites. In some classes of synthetic cannabinoid receptor ligands, for example, small alkyl groups at neighboring positions like C2 have been shown to maintain good binding activity or even improve receptor selectivity. researchgate.netnih.gov

Furthermore, the 3-methylindole scaffold is fundamental to understanding non-covalent π-π stacking interactions, which are crucial for the stability of protein structures and for the binding of ligands to receptor sites. nih.gov The methyl group can modulate the electronic distribution of the indole ring system, thereby influencing the strength and geometry of these stacking interactions with aromatic amino acid residues (like tryptophan, tyrosine, or phenylalanine) in a biological target. nih.gov

The position of substituents on the benzene portion of the indole ring is critical for determining binding affinity and activity. researchgate.net The 6-amine group in this compound is a key functional group that can significantly influence the molecule's pharmacological profile. An amino group provides a site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor, which can establish crucial interactions with receptor active sites.

SAR studies on other substituted indoles have demonstrated the importance of the substitution pattern on the benzene ring. For instance, in a series of indol-3-yl-tetramethylcyclopropyl ketones, substitution at the 6-position was found to be more favorable for cannabinoid receptor 1 (hCB1) affinity compared to substitution at the 5-position. researchgate.net Similarly, in another study on tricyclic indoles targeting the anti-apoptotic protein Mcl-1, adding a substituent at the 6-position of the indole core resulted in a more than 5-fold enhancement in potency. nih.gov

The 6-amino group also serves as a versatile synthetic handle, allowing for the preparation of a wide array of derivatives. sigmaaldrich.com This position can be acylated, alkylated, or used in cyclization reactions to generate novel compounds with diverse biological activities, including inhibitors of protein kinase C θ (PKCθ), mammalian target of rapamycin (B549165) (mTOR), and various ion channels. sigmaaldrich.com

Modification at the N1 position of the indole ring is a common strategy for modulating the pharmacological properties of indole-based compounds. nih.gov The hydrogen atom of the indole N-H group is a known hydrogen bond donor, and its interaction with specific receptors can be critical for binding. mdpi.com Replacing this hydrogen with various substituents can alter a compound's affinity, selectivity, and functional activity (e.g., agonist versus antagonist).

N-substituted indole derivatives have been investigated for a wide range of therapeutic applications, demonstrating anti-inflammatory, antimicrobial, and antipsychotic effects. nih.gov For example, in a study focused on developing inhibitors for monoamine oxidase B (MAO-B), a series of N-substituted indole-5-carboxamides were synthesized. nih.gov The study revealed that the nature of the substituent on the indole nitrogen was crucial for both potency and selectivity. Derivatives with an N-(3-fluorobenzoyl) group exhibited significantly higher inhibitory activity and selectivity for MAO-B compared to N-methyl or unsubstituted N-H analogues. nih.gov This highlights how N-substitution can orient the molecule within the binding site to optimize interactions and confer selectivity for a specific enzyme isoform.

| Position | Substituent | Observed Effect | Compound Class Example | Reference |

|---|---|---|---|---|

| C3 | Methyl | Influences lipophilicity and π-π stacking interactions. | 3-Methylindole (Skatole) | nih.gov |

| C6 | Amine/Other | Can be more favorable for receptor affinity than C5 substitution; enhances potency. | Indol-3-yl-tetramethylcyclopropyl ketones / Tricyclic indoles | researchgate.netnih.gov |

| N1 | Various (e.g., Benzoyl, Methyl) | Crucial for potency and selectivity; can switch functional activity. | Indole-5-carboxamides (MAO-B inhibitors) | nih.gov |

Molecular Docking and Computational Chemistry in SAR Elucidation

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the SAR of indole derivatives. frontiersin.orgnih.gov These techniques provide insights into how ligands bind to their targets at a molecular level, helping to explain experimentally observed biological activities and guiding the design of new, more potent compounds. jocpr.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. windows.net This method allows researchers to visualize the plausible binding poses of indole derivatives within the active site of a protein, which is a critical step in structure-based drug design. alliedacademies.orgresearchgate.net

For example, docking studies on indole-based inhibitors of NADPH Oxidase 2 (NOX2) have been used to model their interactions with the enzyme's binding site. nih.gov These models can predict how the indole scaffold and its substituents fit into the active site, and calculations of binding energy can estimate the affinity of the compound for the target. In one such study, the indole group was shown to form hydrophobic interactions with a tyrosine residue, while other parts of the molecule formed hydrogen bonds with key arginine residues. nih.gov The calculated binding energy correlated well with the observed inhibitory activity. nih.gov

Docking simulations of N-substituted indole derivatives targeting MAO-B have successfully rationalized their inhibitory activities. nih.gov The models showed that the most potent compounds fit snugly into the enzyme's active site, with the N-benzoyl group occupying a hydrophobic pocket and forming key interactions that were not possible for smaller N-substituents. nih.gov Such studies are crucial for understanding the molecular determinants of selectivity between different receptor subtypes or enzyme isoforms. researchgate.netacs.org

Computational studies are instrumental in identifying the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions govern binding affinity and selectivity and include hydrogen bonds, hydrophobic interactions, and π-π stacking. windows.netmdpi.com

Hydrogen Bonding: The indole N-H group is a key hydrogen bond donor, an interaction often critical for receptor affinity. mdpi.com The 6-amino group of this compound provides additional hydrogen bonding capabilities. Docking studies frequently identify hydrogen bonds between these functional groups and amino acid residues like aspartate, serine, or arginine in the target's active site. nih.govsrce.hr

π-π Stacking and Hydrophobic Interactions: The aromatic indole ring is well-suited for π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov Quantum chemical studies on 3-methylindole have provided a detailed understanding of the nature of these stacking interactions, revealing how they contribute to the stability of ligand-protein complexes. nih.gov The indole ring can also engage in hydrophobic interactions, which are critical for the binding of inhibitors to targets like NOX2 and MAO-B. nih.govnih.gov Computational models can precisely map these interaction surfaces, guiding modifications to the ligand to improve its hydrophobic contacts and, consequently, its binding affinity.

| Interaction Type | Indole Moiety Involved | Receptor Residue Examples | Significance | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Indole N-H, 6-Amine group | Aspartate, Arginine, Serine | Anchors ligand in the binding site; contributes to affinity and selectivity. | mdpi.comnih.govsrce.hr |

| π-π Stacking | Aromatic indole ring system | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the ligand-receptor complex through aromatic interactions. | nih.gov |

| Hydrophobic Interactions | Indole ring, 3-Methyl group | Leucine, Isoleucine, Valine, Tyrosine | Enhances binding affinity by interaction with nonpolar pockets. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering mathematical models that correlate the chemical structure of compounds with their biological activities. For indole derivatives, QSAR models have been instrumental in predicting biological activity and guiding the synthesis of more potent compounds. These models are constructed by analyzing a range of molecular descriptors, which quantify various aspects of a molecule's physicochemical properties.

Another QSAR study focusing on amide derivatives as xanthine (B1682287) oxidase inhibitors employed both linear and non-linear methods, such as support vector regression (SVR) and random forest (RF) regression, to establish predictive models. nih.govfrontiersin.org This highlights a trend towards using more sophisticated machine learning techniques to capture complex relationships between structure and activity. For a series of benzofuran (B130515) and indole derivatives targeting histone lysine (B10760008) methyl transferase, a QSAR model was successfully built using descriptors like minHBint4 and Wlambdal.unity, demonstrating good robustness and predictive power. eurjchem.com

While specific QSAR models for this compound derivatives are not detailed in the available literature, the principles from studies on other indole derivatives are directly applicable. A typical QSAR workflow for indole-6-amine derivatives would involve:

Data Set Preparation: A series of indole-6-amine derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation techniques.

Such a model would provide valuable insights into the structural requirements for the desired biological activity of indole-6-amine derivatives, thereby accelerating the design of new and more effective therapeutic agents.

Optimization of Drug-like Properties

The journey of a potential drug candidate from a promising hit to a marketable therapeutic is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. For indole-6-amine derivatives, optimizing drug-like properties such as solubility, permeability, and metabolic stability is a critical step in the drug development process.

The physicochemical properties of a compound heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile. For indole derivatives, which can be lipophilic, achieving a balance between potency and favorable drug-like properties is a key focus of medicinal chemistry efforts.

A study on indole-2-carboxamides and their corresponding indolylmethylamine analogs provides valuable insights into how structural modifications, particularly at the 6-position of the indole ring, can impact these properties. The researchers found that replacing an amide linker with an amine (amide-amine substitution) led to a significant improvement in the aqueous solubility of the compounds. nih.gov This is attributed to the presence of a protonatable amino group in the indolylmethylamines, which increases their polarity and interaction with water. nih.gov

The table below presents the solubility, permeability, and metabolic stability data for a selection of 6-substituted indole-2-carboxamides and their corresponding indolylmethylamine derivatives. nih.gov

| Compound ID | R Group at 6-position | Compound Type | Solubility (μM) | PAMPA Pe (10-6 cm s-1) | Metabolic Half-life (t1/2, min) in rat microsomes |

| 16 | -CF3 | Indole-2-carboxamide | <0.4 | 10.6 ± 0.6 | 25.6 |

| 33 | -CF3 | Indolylmethylamine | 17.1 ± 1.6 | 11.2 ± 0.9 | 8.2 |

| 18 | -OCH3 | Indole-2-carboxamide | <0.4 | 11.2 ± 0.6 | - |

| 35 | -OCH3 | Indolylmethylamine | 14.8 ± 0.5 | 10.8 ± 0.4 | - |

| 20 | -OH | Indole-2-carboxamide | 1.1 ± 0.1 | 10.4 ± 0.7 | - |

| 37 | -OH | Indolylmethylamine | 16.7 ± 0.7 | 10.2 ± 0.7 | - |

The data clearly demonstrates the substantial increase in solubility for the indolylmethylamine derivatives (compounds 33, 35, and 37) compared to their indole-2-carboxamide counterparts (compounds 16, 18, and 20). nih.gov

In terms of permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) was used to assess the passive diffusion of these compounds. The results indicate that both the carboxamide and methylamine (B109427) derivatives generally possess good permeability, with Pe values comparable to or exceeding that of the control compound propranolol. nih.gov This suggests that these indole-6-amine derivatives are likely to be well-absorbed.

Metabolic stability is another critical parameter. The study found that the indolylmethylamine derivative with a trifluoromethyl group at the 6-position (compound 33) was more susceptible to metabolic breakdown in rat liver microsomes, with a shorter half-life compared to its carboxamide equivalent (compound 16). nih.gov This suggests that while the amine substitution is beneficial for solubility, it may introduce a metabolically labile site. Further structural modifications, such as substitution on the amino side chain, could be explored to enhance metabolic stability. nih.gov

The emergence of drug resistance is a major obstacle in the treatment of various diseases, including cancer and infectious diseases. Indole derivatives have been investigated as potential agents to overcome these resistance mechanisms.

In the context of antimicrobial resistance, one strategy involves targeting essential bacterial enzymes that are not the primary targets of existing antibiotics. This approach can help to develop broad-spectrum antibiotics and prevent the rapid development of resistance. nih.govresearchgate.netdntb.gov.ua For instance, indole derivatives have been explored as inhibitors of methyl transfer enzymes in bacteria, which are crucial for various cellular processes. nih.govresearchgate.netdntb.gov.ua A ligand library of 715 indole derivatives was screened for their drug-like properties based on ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters, with 102 compounds being selected for further study. nih.govresearchgate.netdntb.gov.ua

Another mechanism of drug resistance, particularly in bacterial infections, is the formation of biofilms, which are communities of bacteria embedded in a protective matrix. These biofilms can be significantly more resistant to antibiotics than individual planktonic bacteria. preprints.org Some indole alkaloids have shown promise in combating biofilm formation. preprints.org

In cancer therapy, drug resistance can arise from various mechanisms, including decreased drug permeability, increased drug efflux, and alterations in the drug target. preprints.org The development of multi-target inhibitors, which can act on several signaling pathways involved in cancer cell proliferation and survival, is a promising strategy to overcome resistance. The versatile indole scaffold is well-suited for the design of such multi-target agents.

While specific studies on this compound derivatives in the context of drug resistance are limited in the provided search results, the general principles of targeting novel bacterial enzymes, inhibiting biofilm formation, and designing multi-target inhibitors are applicable to this class of compounds. Future research could focus on synthesizing and evaluating indole-6-amine derivatives that incorporate structural features known to be effective against drug-resistant pathogens or cancer cells.

Based on a comprehensive review of available scientific literature, there are no specific computational or theoretical investigation studies focused solely on the chemical compound this compound. Research into the computational analysis of indole derivatives is extensive; however, studies detailing the specific parameters outlined in the request for this compound, such as its optimized geometry, vibrational spectra, frontier molecular orbitals, molecular electrostatic potential, NBO analysis, and molecular dynamics, could not be located.

General computational methodologies are frequently applied to the broader class of indole compounds. For instance, Density Functional Theory (DFT) is a common method used to study the electronic structure and properties of various indole derivatives. niscpr.res.inniscpr.res.in These studies often include geometry optimization to find the most stable molecular conformation, vibrational analysis to predict FT-IR and Raman spectra, and Frontier Molecular Orbital (HOMO-LUMO) analysis to understand charge transfer within the molecule. nih.govdntb.gov.uaresearchgate.net Similarly, Molecular Electrostatic Potential (MEP) mapping is used to identify reactive sites researchgate.netresearchgate.net, and Natural Bond Orbital (NBO) analysis helps in understanding the stability and delocalization of electrons. wisc.edumpg.de Molecular dynamics simulations are also employed to study the behavior of indole-containing molecules over time. nih.govresearchgate.net

While these methodologies are well-established for compounds structurally related to this compound, such as 3-methylindole researchgate.netnih.govresearchgate.net or other substituted indoles researchgate.netnih.gov, the specific data and detailed research findings for this compound itself are not present in the available search results. Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible without fabricating information.

Computational and Theoretical Investigations of 3 Methyl 1h Indol 6 Amine

Drug-likeness and ADMET Prediction

Beyond toxicity, the potential of a compound to be a successful drug is evaluated by assessing its "drug-likeness" and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These properties are crucial for determining a drug's efficacy and safety.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. A widely used set of criteria for this is Lipinski's Rule of Five . This rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Compounds that comply with these rules are more likely to have good absorption and permeation.

ADMET prediction involves a more detailed computational analysis of a compound's pharmacokinetic properties. Various software and web servers, such as admetSAR and SwissADME, are used to predict these parameters.

Table 2: Key ADMET Parameters Predicted by In Silico Tools

| ADMET Parameter | Description | Significance |

| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the protective barrier of the brain. | Important for CNS-targeting drugs; undesirable for others. |

| Human Intestinal Absorption (HIA) | The extent to which a compound is absorbed from the gut into the bloodstream. | A key factor for oral bioavailability. |

| Cytochrome P450 (CYP) Inhibition | The potential of a compound to inhibit key metabolic enzymes. | Can lead to drug-drug interactions and altered drug clearance. |

| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to act on its target. |

While detailed, peer-reviewed in silico ADMET and drug-likeness analyses specifically for 3-Methyl-1H-indol-6-amine are not currently published, a theoretical assessment based on its structure can be performed using available predictive tools. Such an analysis would provide valuable insights into its potential as a drug candidate and guide further experimental investigations.

Future Perspectives and Research Directions

Development of Multi-targeted Indole-Based Agents

The paradigm of "one molecule, one target" is progressively being replaced by a multi-target approach, which is particularly relevant for complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. mdpi.combiolmolchem.com Designing single chemical entities that can simultaneously modulate several key biological pathways offers the potential for enhanced therapeutic efficacy and a reduced risk of drug resistance. nih.govmdpi.com

Indole (B1671886) derivatives are exceptionally well-suited for the development of multi-targeted agents due to their structural versatility. mdpi.comtandfonline.com Research has demonstrated the potential of indole-based compounds to act as dual inhibitors of various enzymes or to interact with multiple receptors. For instance, novel indole derivatives have been synthesized to dually inhibit tubulin polymerization and thioredoxin reductase (TrxR), both crucial targets in cancer therapy. mdpi.com Other studies have focused on creating hybrids that combine the indole scaffold with other pharmacophores to achieve dual antimicrobial and anti-inflammatory activities or to target multiple enzymes associated with diabetes and cancer. biolmolchem.comnih.gov

Future research will likely focus on the rational design of 3-Methyl-1H-indol-6-amine analogs that can interact with a curated selection of targets. This strategy could lead to the development of novel therapeutics for diseases where network pharmacology is key.

Table 1: Examples of Multi-targeted Indole Derivatives and Their Mechanisms

| Compound Type | Targets | Therapeutic Area |

|---|---|---|

| Indole-Chalcone Derivatives | Tubulin, Thioredoxin Reductase (TrxR) | Cancer |

| 2-(4-methylsulfonylphenyl) indole derivatives | Cyclooxygenase (COX), Various bacterial strains | Inflammation, Infectious Disease |

| Indole-Thiazolidinone Hybrids | Cyclooxygenase (COX), 5-lipoxygenase (5-LOX) | Inflammation |

Application of Advanced Synthetic Methodologies

The synthesis of complex indole derivatives is crucial for exploring their structure-activity relationships (SAR). nih.gov Modern organic synthesis has provided a plethora of advanced methodologies that are more efficient, sustainable, and versatile than traditional methods. openmedicinalchemistryjournal.comrsc.org

Future work on this compound and its analogs will benefit from these advanced techniques:

Green Chemistry Approaches: To minimize environmental impact, researchers are increasingly adopting green synthetic methods. These include the use of ionic liquids, water as a solvent, solid acid catalysts, microwave irradiation, and nanoparticle-based catalysts under solvent-free conditions. openmedicinalchemistryjournal.comresearchgate.net

Multi-Component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which increases efficiency and reduces waste. rsc.org

Transition-Metal Catalysis: Palladium, copper, and other transition metals are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse indole libraries. rsc.orgmdpi.com Reactions like the Larock indole synthesis have become key tools in this area. rsc.org

Cascade Reactions: These reactions involve two or more sequential transformations in a single pot, leading to a rapid increase in molecular complexity from simple starting materials. rsc.org

These methodologies will not only facilitate the synthesis of novel derivatives of this compound but also enable the creation of compound libraries for high-throughput screening. researchgate.net

Further Exploration of Therapeutic Areas

The indole nucleus is a privileged scaffold, with derivatives showing a wide spectrum of biological activities. nih.govnih.gov While much research has focused on cancer and inflammatory diseases, the potential of indole compounds extends to many other therapeutic areas. researchgate.netresearchgate.net

Future investigations into derivatives of this compound could yield novel treatments for:

Neurodegenerative Diseases: Indole compounds have shown potential in managing conditions like Alzheimer's and Parkinson's disease. nih.gov

Metabolic Disorders: There is growing interest in indole derivatives for the treatment of diabetes and hypertension. nih.govresearchgate.net

Infectious Diseases: The rise of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents, a role that indole derivatives have shown promise in fulfilling. nih.govchula.ac.th

Analgesic and Anticonvulsant Applications: Research has indicated that specific indole structures possess significant pain-relieving and anti-seizure properties. srce.hr

The exploration of these and other therapeutic areas will be crucial in unlocking the full potential of the this compound scaffold.

Table 2: Established and Emerging Therapeutic Applications for Indole Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Oncology | Anticancer, Tubulin Polymerization Inhibition, Protein Kinase Inhibition mdpi.com |

| Anti-inflammatory | COX-2 Inhibition, Analgesic nih.govsrce.hr |

| Infectious Disease | Antimicrobial, Antiviral, Antifungal chula.ac.th |

| Neurology | Neuroprotective, Anticonvulsant nih.govsrce.hr |

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. ijirt.orgmednexus.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov

For indole derivatives like this compound, AI and ML can be applied in several ways:

Predictive Modeling: AI algorithms can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity of novel indole compounds before they are synthesized. nih.govnih.gov This allows researchers to prioritize the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new indole-based molecules with desired therapeutic profiles from scratch. ethz.chmdpi.com

Virtual Screening: AI can rapidly screen massive virtual libraries of indole derivatives against a specific biological target, identifying potential hits much faster than traditional high-throughput screening. acs.orgmdpi.com

Drug Repurposing: By analyzing biological data, AI can identify potential new therapeutic uses for existing indole-based drugs. nih.gov

The integration of AI will enable a more rational, data-driven approach to designing and optimizing derivatives of this compound, significantly enhancing the efficiency of the discovery pipeline. mdpi.comastrazeneca.com

Discovery of Novel Biological Targets for Indole Derivatives

A critical aspect of future research is the identification of new biological targets with which indole derivatives can interact. researchgate.net The versatility of the indole scaffold suggests that its full range of potential interactions within the human body has yet to be fully elucidated. chula.ac.th

Future research directions for target discovery include:

Target Prediction: Computational tools and AI can predict potential molecular targets for indole compounds based on their chemical structure. ethz.chacs.org This can guide experimental validation and uncover unexpected therapeutic opportunities.

Chemical Proteomics: This approach uses chemical probes based on the indole scaffold to identify binding partners in complex biological systems, providing an unbiased method for discovering novel targets.

Exploring Underexplored Target Classes: Research could focus on less-studied protein families, such as orphan receptors or E3 ubiquitin ligases, as potential targets for indole derivatives.